{[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
Description
{[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is an ester derivative comprising two heterocyclic moieties: a 5-bromopyridine ring and a furan group. The pyridine ring is substituted with a bromine atom at the C5 position and an ester-linked carbamoyl group at C2. The carbamoyl group is further functionalized with a furan-2-ylmethyl substituent.
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c14-10-4-9(5-15-6-10)13(18)20-8-12(17)16-7-11-2-1-3-19-11/h1-6H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAUOJQXHWAIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with methyl 5-bromopyridine-3-carboxylate under suitable conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, {[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest in drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan ring and carbamoyl group can form hydrogen bonds or hydrophobic interactions with the active sites of proteins, while the bromopyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of the target compound with analogs from the evidence:
Key Observations:
Halogen Substitution :
- The target compound’s bromine atom (C5) differs from chlorine/fluorine substituents in ’s pyridine analog. Bromine’s larger atomic radius and polarizability may enhance halogen bonding and lipophilicity compared to chlorine or fluorine .
- In contrast, Ranitidine analogs lack halogens but feature sulphur and nitro groups, which confer redox activity and metabolic stability .
Linker Groups :
- The target employs an ester-carbamoyl linker, which is hydrolytically labile compared to the sulphanyl (S) linkages in Ranitidine derivatives. This suggests differences in metabolic pathways and bioavailability .
Aromatic Systems :
Physicochemical and Crystallographic Insights
- Crystal Packing : highlights Cl···F and Cl···Cl interactions in its crystal structure, whereas the target’s bromine atom could participate in stronger Br···O/N halogen bonds due to bromine’s polarizability .
- Solubility : The carbamoyl and ester groups in the target may improve aqueous solubility relative to ’s highly halogenated, lipophilic analog. Ranitidine derivatives, with ionic hemifumarate salts, exhibit enhanced solubility in polar solvents .
Biological Activity
The compound {[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a member of a class of chemical entities that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C13H12BrN3O3
- Molecular Weight : 336.16 g/mol
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Present in the structure |
| Bromine Substitution | Located at the 5-position of pyridine |
| Carbamoyl Group | Attached to the furan moiety |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with 5-bromopyridine-3-carboxylic acid under controlled conditions. The process often utilizes coupling agents to facilitate the formation of the carbamoyl linkage.
Synthetic Pathway
- Preparation of Furan Derivative : Synthesize furan-2-carbaldehyde from furfuryl alcohol.
- Formation of Carbamoyl Group : React furan derivative with isocyanate to introduce the carbamoyl functionality.
- Bromination : Brominate the pyridine ring at the 5-position using bromine or a brominating agent.
- Coupling Reaction : Combine the furan and pyridine components in a suitable solvent with a coupling agent.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often reported in the low µg/mL range.
- Cytotoxicity : Demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HepG2, with IC50 values indicating potent activity.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes related to disease pathways, such as proteases involved in viral replication.
Case Studies and Research Findings
- Antibacterial Studies : A study reported that derivatives similar to this compound showed MIC values as low as 1.00 µg/mL against Staphylococcus aureus . This suggests that modifications to the furan structure can enhance antimicrobial efficacy.
- Cytotoxicity Testing : In vitro studies have shown that certain derivatives exhibit IC50 values ranging from 10 µM to 30 µM against cancer cell lines . This indicates a promising avenue for developing anticancer agents based on this scaffold.
- Enzyme Inhibition Analysis : Recent research highlighted that compounds with similar structural motifs have been identified as reversible inhibitors of SARS-CoV-2 main protease, suggesting that this compound could be explored for antiviral applications .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing {[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate, and what factors critically influence reaction yield?
- Methodology :
- Step 1 : Start with 5-bromopyridine-3-carboxylic acid. Activate the carboxyl group using coupling agents like EDCI or HOBt to form an active ester intermediate.
- Step 2 : React the activated ester with [(furan-2-yl)methyl]carbamoylmethylamine (synthesized separately via carbamoylation of furfurylamine).
- Critical Parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
- Temperature : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of the activated ester).
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted starting materials or dimeric byproducts .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Analytical Workflow :
- 1H/13C NMR : Confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons) and the carbamoyl methyl group (δ 3.8–4.2 ppm). The 5-bromopyridine moiety shows distinct splitting patterns due to bromine’s inductive effect .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1670–1700 cm⁻¹ for ester and carbamoyl groups) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion [M+H]+ at m/z 369.01 (C13H12BrN2O4+). Fragmentation patterns can validate structural motifs .
Q. What are common impurities or byproducts encountered during synthesis, and how can they be identified?
- Potential Impurities :
- Dimeric adducts : Formed via ester-amine cross-reactivity. Detectable via LC-MS as higher molecular weight species (m/z ~700–750).
- Hydrolysis products : Partial cleavage of the ester group under acidic/basic conditions. Monitor using TLC (lower Rf than the parent compound) .
- Mitigation Strategies :
- Optimize reaction pH (neutral to slightly acidic) to minimize hydrolysis.
- Use scavengers (e.g., molecular sieves) to absorb water .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Case Study : Computational models may underestimate the electron-withdrawing effect of the 5-bromo group on pyridine’s reactivity.
- Resolution Strategies :
- DFT Calculations : Refine models by incorporating solvent effects (e.g., PCM for DMSO) and explicit halogen bonding interactions.
- Experimental Validation : Perform kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates. Cross-reference with analogs (e.g., 5-chloropyridine derivatives) to isolate electronic vs. steric contributions .
Q. What systematic approaches are recommended for evaluating the compound’s stability under varying storage and reaction conditions?
- Protocol :
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
- Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm.
- Photostability : Expose to UV light (300–400 nm) and track changes using UV-Vis spectroscopy.
- Key Findings :
- The ester group is prone to hydrolysis under alkaline conditions (pH >10). Store in inert atmospheres at –20°C to prolong shelf life .
Q. What challenges arise in analyzing stereochemical outcomes when synthesizing derivatives of this compound?
- Challenges :
- Atropisomerism : Restricted rotation around the pyridine-carbamoyl bond may lead to conformational isomers.
- Resolution Techniques :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., bromine’s heavy atom effect aids phasing) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
